molecular formula C17H27N3O3 B2606829 Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate CAS No. 1197898-19-3

Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate

Cat. No.: B2606829
CAS No.: 1197898-19-3
M. Wt: 321.421
InChI Key: SBEGORIQTUJZOY-UHFFFAOYSA-N
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Description

Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a cyanocyclohexyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the cyanocyclohexyl group. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyanocyclohexyl Group: This step often involves the reaction of cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl group.

    Coupling Reactions: The final step involves coupling the piperidine ring with the cyanocyclohexyl group and the ester functional group under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(1R)-1-[(1-cyanocyclohexyl)carbamoyl]ethyl]piperidine-4-carboxylate
  • Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate

Uniqueness

Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-2-23-16(22)14-7-6-10-20(11-14)12-15(21)19-17(13-18)8-4-3-5-9-17/h14H,2-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEGORIQTUJZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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